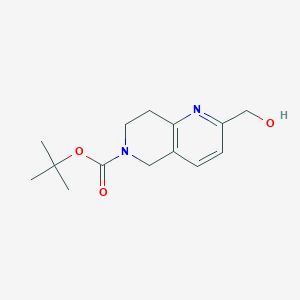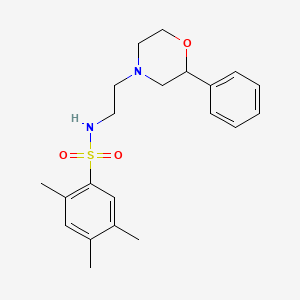![molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1](/img/structure/B2530654.png)
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a nitrobenzenesulfonyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitrobenzenesulfonyl derivatives on biological systems. It is also used in the development of new biochemical assays and as a probe to investigate enzyme activities.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanol
- [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethanamine
- [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]propylamine
Comparison: Compared to its similar compounds, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and interaction with biological targets. The specific substitution pattern on the piperidine ring also contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJVECDHDZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2530572.png)
![3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2530574.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2530580.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2530584.png)
![2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2530589.png)


![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
